molecular formula C9H8ClNO2S B1501196 5-Chloromethyl-2-(furan-2-ylmethoxy)-thiazole CAS No. 1065484-88-9

5-Chloromethyl-2-(furan-2-ylmethoxy)-thiazole

Cat. No.: B1501196
CAS No.: 1065484-88-9
M. Wt: 229.68 g/mol
InChI Key: DIYGQGYAKVVWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-2-(furan-2-ylmethoxy)-pyridine is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloromethyl-2-(furan-2-ylmethoxy)-pyridine includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) .


Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloromethyl-2-(furan-2-ylmethoxy)-pyridine include its molecular weight (223.66), molecular formula (C11H10ClNO2), and its use in research and development .

Safety and Hazards

5-Chloromethyl-2-(furan-2-ylmethoxy)-pyridine is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Properties

IUPAC Name

5-(chloromethyl)-2-(furan-2-ylmethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-4-8-5-11-9(14-8)13-6-7-2-1-3-12-7/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYGQGYAKVVWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=NC=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671854
Record name 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-88-9
Record name 5-(Chloromethyl)-2-(2-furanylmethoxy)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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